molecular formula C8H8O3 B1333388 Benzo[d][1,3]dioxol-4-ylmethanol CAS No. 769-30-2

Benzo[d][1,3]dioxol-4-ylmethanol

Cat. No. B1333388
CAS RN: 769-30-2
M. Wt: 152.15 g/mol
InChI Key: XVCMMPXFVAHHQN-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-4-ylmethanol is a chemical compound with the molecular formula C8H8O3 and a molecular weight of 152.15 . It is a white to light yellow powder or crystal .


Synthesis Analysis

The synthesis of Benzo[d][1,3]dioxol-4-ylmethanol-related compounds has been reported in several studies. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another study reported the synthesis of BDMMBH, a Schiff base, from the condensation of piperonal and 4-methoxybezohydrazide .


Molecular Structure Analysis

The molecular structure of Benzo[d][1,3]dioxol-4-ylmethanol-related compounds has been characterized using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .


Physical And Chemical Properties Analysis

Benzo[d][1,3]dioxol-4-ylmethanol is a white to light yellow powder or crystal . It contains a total of 20 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 ethers (aromatic) .

Scientific Research Applications

Antimicrobial Properties

Benzo[d][1,3]dioxole gathered pyrazole derivatives, synthesized using Benzo[d][1,3]dioxol-4-ylmethanol, have demonstrated excellent antimicrobial activity. These derivatives show significant antibacterial and antifungal properties, suggesting potential use in antimicrobial treatments (Umesha & Basavaraju, 2014).

Antitumor Activities

Compounds integrating benzo[d][1,3]dioxole and 1,4-thiazepine exhibit significant antitumor properties. The synergistic effect of these compounds leads to increased effectiveness against human cancer cell lines, indicating potential pharmaceutical applications (Liqiang Wu et al., 2017).

Anticonvulsant Potential

Benzo[d][1,3]dioxol-6-yl derivatives have shown promising results as potential anticonvulsants. These compounds have been effective in seizure control, showcasing their potential in the treatment of epilepsy (G. Prasanthi et al., 2013).

Cancer Treatment Research

Organotin(IV) derivatives using Benzo[d][1,3]dioxol-4-ylmethanol exhibit significant cytotoxic activity against ovarian cancer cells, with some showing effectiveness comparable to cisplatin. This indicates their potential use in cancer treatment (F. Shaheen et al., 2018).

Detection of Carcinogenic Elements

Benzo[d][1,3]dioxol-4-ylmethanol derivatives have been used for the sensitive detection of carcinogenic heavy metals like lead. This application is significant in environmental monitoring and public health safety (M. M. Rahman et al., 2020).

Photoinitiator in Polymerization

A derivative of Benzo[d][1,3]dioxol-4-ylmethanol has been used as a photoinitiator in free radical polymerization, showcasing its utility in material science and polymer chemistry (Volkan Kumbaraci et al., 2012).

Safety And Hazards

Benzo[d][1,3]dioxol-4-ylmethanol is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

1,3-benzodioxol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMMPXFVAHHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379873
Record name 1,3-benzodioxol-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-4-ylmethanol

CAS RN

769-30-2
Record name 1,3-benzodioxol-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dioxaindan-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve benzo[1,3]dioxole-4-carbaldehyde (2.0 g, 13.3 mmol) in anhydrous THF (30 mL) and treat with sodium borohydride (0.5 g, 13.3 mmol) at 0° C. Stir the reaction mixture for 30 min at ambient temperature and quench with water (30 mL). Extract the reaction mixture with DCM (3×10 mL), combine the organic extracts and dry over anhydrous Na2SO4. Remove the solvent to obtain the desired intermediate as a colorless oil (1.9 g, 94%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

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